Omiloxetine

Description

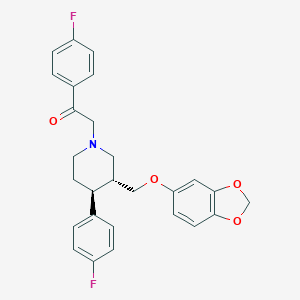

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25F2NO4 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2 |

InChI Key |

FAHGZANUNVVDFL-UHFFFAOYSA-N |

SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |

Other CAS No. |

176894-09-0 |

Origin of Product |

United States |

Molecular and Pharmacological Characterization of Omiloxetine

Elucidation of Omiloxetine's Primary Molecular Target: The Serotonin (B10506) Transporter (SERT)

The principal mechanism of SSRIs involves blocking the serotonin transporter (SERT), which increases the extracellular concentration of serotonin. frontiersin.org A complete understanding of this compound's interaction with SERT would require specific quantitative data.

In Vitro Ligand Binding and Affinity Profiling for SERT

To characterize a compound's interaction with a receptor, in vitro binding assays are performed to determine its affinity. This is typically expressed as the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the transporters in the presence of a radiolabeled ligand. A lower Ki value signifies a higher binding affinity. For this compound, specific Ki values from such assays are not documented in available scientific literature.

Functional Assays of Serotonin Reuptake Inhibition in Cellular Systems

Beyond binding, functional assays are crucial to measure a compound's ability to inhibit the actual biological process of serotonin reuptake into cells, often in systems like synaptosomes or cultured cells expressing the transporter. nih.govguidetopharmacology.org The potency of this inhibition is measured as the half-maximal inhibitory concentration (IC50). This critical data point, which would confirm this compound's functional activity as a reuptake inhibitor, is not publicly available.

Investigation of this compound's Interactions with Other Molecular Targets

To establish the selectivity profile of a drug candidate, it is essential to screen it against a panel of other receptors and transporters. For this compound, information regarding its activity at other key molecular targets is absent from the public record.

Research into Alpha-6 Nicotinic Acetylcholine (B1216132) Receptor (α6*nAChR) Modulation by this compound

The α6 subunit is a component of certain nicotinic acetylcholine receptors (nAChRs), which are primarily found on dopamine-releasing neurons and are involved in reward and addiction pathways. nih.govwikipedia.org There is no available research or data to suggest whether this compound was ever tested for or has any modulatory activity at α6-containing nAChRs.

Exploration of Metabotropic Glutamate (B1630785) Receptor 8 (mGluR8) Activities of this compound

Metabotropic glutamate receptor 8 (mGluR8) is a presynaptic receptor that regulates neurotransmitter release and has been investigated as a target for various neuropsychiatric disorders. uniprot.orgnih.gov No public data exists detailing any potential interaction between this compound and mGluR8.

Analysis of Interactions with Other Monoamine Transporters (Dopamine and Norepinephrine (B1679862) Transporters)

The selectivity of an SSRI is determined by comparing its affinity for SERT with its affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgnih.gov High selectivity for SERT over DAT and NET is a defining characteristic of this drug class. However, the specific binding affinities (Ki) or functional inhibition potencies (IC50) of this compound for DAT and NET are not available, precluding a quantitative assessment of its selectivity profile.

Identification of Potential Off-Target Receptor Binding Profiles

The primary therapeutic action of SSRIs is the selective inhibition of the serotonin transporter (SERT). However, interaction with other receptors, known as off-target binding, can lead to side effects or additional therapeutic actions. dentalcare.com A comprehensive off-target binding profile for a drug candidate is typically established through extensive screening against a panel of receptors and enzymes. researchgate.net

For this compound, specific data from comprehensive off-target receptor binding studies are not available in the public domain. As a preclinical candidate whose development was discontinued (B1498344), it is likely that such extensive profiling was either not completed or the results were not published. In its class, a highly selective compound like Citalopram (B1669093) shows minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors. nih.gov Conversely, a compound like Paroxetine displays high selectivity for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT) but retains a weak affinity for muscarinic acetylcholine receptors. nih.govflybase.org Without specific data for this compound, its profile in this regard remains uncharacterized.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how a molecule's structure correlates with its biological activity. These studies help in designing more potent and selective drugs. nih.govbiomolther.org

Identification of Key Structural Determinants for SERT Inhibition Potency and Selectivity

Although specific SAR studies for a series of this compound analogues are not publicly documented, insights can be drawn from its structural similarity to other potent SSRIs, particularly Paroxetine. nih.govmdpi.com

This compound's core structure is a (3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinyl moiety. wikipedia.org This shares significant features with Paroxetine, which is a (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. nih.govmdpi.com

Key determinants for high-affinity SERT binding in this chemical class include:

The 4-fluorophenyl group: This moiety is crucial for potent SERT inhibition. In Paroxetine, this group orients within the transporter's central binding site. nih.gov

The (1,3-benzodioxol-5-yloxy)methyl group: This bulky group at the 3-position of the piperidine (B6355638) ring also contributes significantly to binding affinity. mdpi.com

The Piperidine Ring: This central scaffold correctly orients the phenyl and benzodioxole moieties within the SERT binding pocket. mdpi.comnih.gov

The primary structural difference between this compound and Paroxetine is the substituent on the piperidine nitrogen. Paroxetine has a hydrogen atom (it is a secondary amine), whereas this compound has a 2-(4-fluorophenyl)ethanone group. wikipedia.orgnih.gov This large N-substituent in this compound would uniquely influence its binding orientation, potency, and selectivity profile compared to Paroxetine. The presence of a second fluorophenyl group in this compound is also a notable distinction. wikipedia.orgnih.gov

Correlating Molecular Substructures with Modulatory Effects on Secondary Targets (α6*nAChR, mGluR8)

There is no publicly available research or data that establishes a correlation between this compound's molecular substructures and any modulatory effects on the α6-containing nicotinic acetylcholine receptor (α6nAChR) or the metabotropic glutamate receptor 8 (mGluR8). The α6nAChR is primarily studied in the context of dopamine release and nicotine (B1678760) addiction, and selective ligands for this receptor are sought for therapeutic purposes. mdpi.comcaltech.edunih.gov However, a link to this compound or its analogues has not been documented in scientific literature.

Enantiomeric Specificity and Stereochemical Contributions to this compound's Biological Activity

Stereochemistry is a critical factor in the activity of many drugs, as enantiomers can have different pharmacological and pharmacokinetic properties. researchgate.netwikipedia.org In the case of SSRIs, biological activity is often highly dependent on the specific stereoisomer. For example, the antidepressant activity of Citalopram resides in its S-enantiomer (Escitalopram), and Paroxetine's potency is tied to its (3S,4R) configuration. nih.govguidetopharmacology.orgnih.gov

This compound is defined with a specific stereochemistry: (3R,4S) for the two chiral centers on the piperidine ring. wikipedia.orgwikidata.org This indicates that, like Paroxetine, its biological activity is stereospecific. The IUPAC name, 2-[(3R,4S)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinyl]-1-(4-fluorophenyl)ethanone, explicitly defines this configuration. wikipedia.org The distinct three-dimensional arrangement of the 4-fluorophenyl and the (1,3-benzodioxol-5-yloxy)methyl groups is essential for its interaction with the serotonin transporter. Any alteration in this stereochemistry would be expected to significantly reduce its potency as a SERT inhibitor.

Preclinical Research Paradigms and Mechanistic Investigations of Omiloxetine

In Vitro Pharmacological Models for Omiloxetine Activity Assessment

In vitro models are fundamental in early-stage drug discovery to determine a compound's primary pharmacological target and its specificity. These assays are conducted outside of a living organism, using isolated cells, tissues, or enzymes to observe the direct effects of the compound.

Cell-Based Assays for Transporter and Receptor Function

To determine the primary target and selectivity of this compound, cell-based assays are essential. These assays typically use mammalian cell lines that have been genetically modified to express a specific target, such as a human neurotransmitter transporter or receptor.

The principal method for assessing affinity for monoamine transporters—the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—is the radioligand binding assay. In this setup, membranes from cells expressing the transporter of interest are incubated with a specific radiolabeled ligand and varying concentrations of the test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

For a compound like this compound, which is classified as an SSRI, the expected outcome from these assays would be a high affinity for SERT and substantially lower affinity for NET and DAT. This selectivity is a defining characteristic of the SSRI class. Functional assays are also critical and measure the actual inhibition of neurotransmitter uptake. Cells expressing the transporter are exposed to a labeled neurotransmitter (e.g., [³H]serotonin), and the amount of uptake is quantified in the presence of the test compound to determine its potency (IC₅₀ value).

While specific binding data for this compound from peer-reviewed journals are scarce, its classification as an SSRI indicates it would exhibit a profile of high potency and affinity for SERT. ucl.ac.ukmpg.de A representative selectivity profile for an SSRI is shown below.

Table 1: Representative Binding Affinity (Ki, nM) and Uptake Inhibition (IC₅₀, nM) Profile for a Selective Serotonin Reuptake Inhibitor This table is a representative example of data for an SSRI and does not represent validated data for this compound.

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

|---|---|---|

| Serotonin Transporter (SERT) | < 1 | < 5 |

| Norepinephrine Transporter (NET) | > 100 | > 200 |

Enzymatic Inhibition Studies Relevant to Monoamine Metabolism

To ensure the selectivity of a monoamine reuptake inhibitor, it is critical to assess its effect on the primary enzymes responsible for monoamine degradation: monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov These enzymes are responsible for the breakdown of neurotransmitters like serotonin and norepinephrine (primarily by MAO-A) and dopamine (by both, but phenethylamine (B48288) by MAO-B). nih.govflybase.org

Enzymatic inhibition is typically measured using in vitro screening kits. wikipedia.orgwikipedia.org These assays utilize purified human MAO-A or MAO-B enzymes, a substrate (such as tyramine (B21549) or a fluorogenic compound), and the test drug. wikipedia.org The enzyme's activity is determined by measuring the production of a byproduct, like hydrogen peroxide, often via a fluorescent signal. wikipedia.orgwikipedia.org The concentration of the test drug required to inhibit 50% of the enzyme's activity is determined as the IC₅₀ value.

For a selective reuptake inhibitor like this compound, it is expected that it would show very weak or no inhibitory activity against MAO-A and MAO-B, resulting in high IC₅₀ values. This would confirm that its mechanism of action is the blockade of the transporter, not the prevention of neurotransmitter breakdown.

Table 2: Representative Enzymatic Inhibition Profile for a Selective Reuptake Inhibitor This table is a representative example and does not represent validated data for this compound.

| Enzyme | Inhibition (IC₅₀, nM) |

|---|---|

| MAO-A | > 10,000 |

In Vivo Preclinical Models for Pharmacological Efficacy and Mechanistic Elucidation of this compound

In vivo models use living organisms, typically rodents, to understand how a compound affects a complex biological system. wikipedia.org These studies are crucial for confirming the mechanism of action observed in vitro and for providing early indications of therapeutic efficacy.

Animal Models for Serotonergic System Modulation and Neuropsychiatric Research

Given that this compound is an SSRI, it would be evaluated in animal models relevant to neuropsychiatric conditions where the serotonergic system plays a key role. fishersci.se For instance, its potential antidepressant effects would be assessed using models like the forced swim test or tail suspension test in mice, where an increase in mobility time is indicative of an antidepressant-like effect. Its development for other indications, such as premature ejaculation, would involve specific animal models designed to measure parameters of sexual function in rats. wikidata.org These behavioral models provide evidence that the compound engages its target in the central nervous system to produce a functional outcome.

Neurochemical Profiling of Monoamine Levels in Brain Regions

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govwikipedia.org This method provides direct evidence of a reuptake inhibitor's action at its target in the living brain.

For this procedure, a microdialysis probe is surgically implanted into a brain region of interest, such as the prefrontal cortex, hippocampus, or striatum of a rat. nih.gov A physiological solution is slowly perfused through the probe, allowing neurotransmitters from the surrounding brain tissue to diffuse across the probe's semi-permeable membrane and into the collected dialysate. wikipedia.org These samples are then analyzed, typically using high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify the levels of serotonin (5-HT), dopamine (DA), norepinephrine (NE), and their respective metabolites (5-HIAA, HVA, MHPG). wikipedia.orgtocris.com

Following administration of a selective serotonin reuptake inhibitor like this compound, a distinct neurochemical profile is expected: a significant and sustained increase in extracellular 5-HT levels, with little to no change in the levels of DA or NE. This would confirm the drug's in vivo selectivity for the serotonin transporter.

Table 3: Representative In Vivo Microdialysis Data in Rat Prefrontal Cortex Following Administration of a Selective Serotonin Reuptake Inhibitor This table is a representative example of expected results and does not represent validated data for this compound.

| Neurotransmitter | Peak Extracellular Concentration (% of Baseline) |

|---|---|

| Serotonin (5-HT) | 400 - 600% |

| Dopamine (DA) | < 120% (no significant change) |

Exploration in Animal Models for Neuromodulation in Cancer ResearchThe scientific literature does not contain any studies exploring the use of this compound for neuromodulation in the context of cancer research.qimrb.edu.aufusfoundation.orgnih.govneuromodulation.com

Impact on Tumor Microenvironment Components in Preclinical ModelsConsequently, there is no information on the impact of this compound on the components of the tumor microenvironment in preclinical models. This line of research investigates how a compound might affect the complex ecosystem of cells, blood vessels, and extracellular matrix that surrounds a tumor.nih.govupmc.edumdpi.comfrontiersin.orgmdpi.com

Due to the discontinuation of this compound's development at an early stage, the detailed preclinical data required to construct an article according to the specified outline does not appear to be publicly available.

Modulation of Immune Cell Activity in Tumor-Bearing Animal Models

This compound's primary mechanism as a selective serotonin reuptake inhibitor (SSRI), combined with its modulatory activity on specific neuronal receptors, suggests a potential for complex interactions within the tumor microenvironment (TME). While direct studies on this compound in cancer models are not extensively documented in publicly available literature, the effects of its target pathways—SERT inhibition, α6*nAChR, and mGluR8 modulation—have been investigated, providing a basis for predicting its activity.

Research into SSRIs has revealed significant immunomodulatory functions. In various animal models of cancer, SSRIs have been shown to enhance the anti-tumor capabilities of T cells. ucla.edu Studies using SSRIs like fluoxetine (B1211875) and citalopram (B1669093) in mouse models of melanoma and colon cancer demonstrated that these agents could suppress tumor growth. ucla.edu The mechanism appears to involve making cancer-fighting T cells, particularly killer T cells, more effective at their function. ucla.edu Specifically, fluoxetine has been found to reduce the numbers of suppressive immune cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME. acs.org It also promotes a shift towards an anti-tumor immune response by increasing the secretion of Th1-orienting cytokines like IL-12 and IFN-γ, while reducing pro-tumor inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). acs.org Some SSRIs can also regulate the activity of NK cells and cytotoxic T lymphocytes, restoring their anti-cancer functions. nih.gov

The modulation of the α6 subunit of nicotinic acetylcholine (B1216132) receptors (α6nAChR) may also contribute to immune regulation within the TME, although this is a less explored area. Given that α6nAChRs are predominantly expressed on dopaminergic neurons, their role in immunity is likely indirect, potentially through downstream signaling that affects systemic or local immune responses. wikipedia.orgnih.gov

Similarly, the role of metabotropic glutamate (B1630785) receptor 8 (mGluR8) in the TME is an emerging field. As a presynaptic receptor that inhibits glutamate release, mGluR8 activation could alter the glutamatergic signaling within the TME, which is known to influence cancer cell proliferation and immune responses. researchgate.netnih.gov

Table 1: Potential Effects of this compound's Targets on Immune Cells in Tumor Models

| Target | Associated Effect on Immune System | Finding |

|---|---|---|

| SERT Inhibition | Enhanced T-cell activity | SSRIs reinvigorate killer T cells to fight and kill cancer cells. ucla.edu |

| Reduced suppressive cells | Fluoxetine treatment reduces the number of regulatory T-cells (CD4+ FOXP3+) and Th17 cells (CD4+ IL17+). acs.org | |

| Altered cytokine profile | Fluoxetine leads to increased IL-12 and IFN-γ and reduced PGE2. acs.org | |

| Restored NK cell activity | SSRIs can suppress lymphoma progression by restoring Natural Killer (NK) cell activity. nih.gov | |

| α6*nAChR Modulation | Indirect immune influence | Primarily modulates dopamine release, which may have downstream effects on immune signaling. mdpi.com |

| mGluR8 Modulation | TME alteration | As an inhibitor of glutamate release, it may alter the immunosuppressive TME. researchgate.netnih.gov |

Studies in Animal Models of Metabolic and Other Neurological Conditions

The therapeutic potential of this compound, inferred from its mechanisms of action, extends to metabolic and various neurological disorders beyond depression. Animal models are crucial for investigating these potential applications.

In the context of metabolic disorders, research has linked SSRIs to effects on conditions like obesity and diabetes, which are often studied in diet-induced or genetic rodent models. frontiersin.org These conditions are also considered risk factors for neurodegenerative diseases such as Alzheimer's. explorationpub.com Preclinical studies have explored how SSRIs might influence the pathological hallmarks of these diseases.

For other neurological conditions, the targets of this compound are of significant interest.

SERT Inhibition: In animal models of Alzheimer's disease (AD), such as APP/PS1 transgenic mice, SSRIs like fluoxetine and citalopram have been shown to reduce the levels of amyloid-beta (Aβ) in the interstitial fluid and decrease senile plaque formation. nih.govresearchgate.net Some studies also report that SSRIs can restore cognitive function and stimulate neurogenesis in the hippocampus. frontiersin.org However, results can be mixed depending on the specific SSRI and animal model used. explorationpub.com Antidepressants, including SSRIs, have also demonstrated anti-inflammatory properties by reducing microglia activation in animal models of neurodegeneration. bohrium.com

α6nAChR Modulation: The α6nAChR is a recognized therapeutic target for neurological disorders involving the dopaminergic system, most notably Parkinson's disease (PD). wikipedia.org Animal models of PD have shown that nAChR agonists can provide neuroprotective effects against nigrostriatal damage. nih.gov The selective expression of the α6 subunit in dopaminergic pathways makes it a promising target for developing treatments for motor deficits. nih.govnih.gov

mGluR8 Modulation: The mGluR8 receptor is implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and chronic pain. researchgate.netnih.gov In animal models, activation of mGluR8 has been shown to reduce inflammatory and neuropathic pain. frontiersin.org Its role as a presynaptic inhibitor of glutamate release suggests its potential to correct the excitotoxicity and aberrant synaptic transmission that characterize many neurological disorders. nih.govneurology.org

Table 2: Investigational Areas for this compound's Targets in Animal Models

| Condition | Target | Relevance in Animal Models |

|---|---|---|

| Metabolic Disorders | SERT Inhibition | SSRIs are studied in diet-induced obesity and diabetes models, which have relevance to associated neurological risks. frontiersin.orgexplorationpub.com |

| Alzheimer's Disease | SERT Inhibition | In transgenic mouse models, SSRIs have been shown to reduce amyloid plaque load and improve cognition. nih.govresearchgate.net |

| Parkinson's Disease | α6*nAChR Modulation | Agonists targeting this receptor show neuroprotective effects in parkinsonian animal models. nih.gov |

| Chronic Pain | mGluR8 Modulation | Activation of mGluR8 reduces neuropathic and inflammatory pain in rodent models. frontiersin.org |

| Epilepsy/Anxiety | mGluR8 Modulation | As a modulator of glutamate release, mGluR8 is a target in models of seizure disorders and anxiety. researchgate.netneurology.org |

Molecular Signaling Pathways Mediated by this compound

Downstream Intracellular Signaling Cascades Consequent to SERT Inhibition

As a selective serotonin reuptake inhibitor (SSRI), this compound's primary action is to block the serotonin transporter (SERT), increasing the concentration of the neurotransmitter serotonin in the synaptic cleft. wikipedia.org This initial action triggers a cascade of downstream intracellular signaling events that are believed to underlie its therapeutic effects. The prolonged availability of serotonin leads to adaptive changes in both presynaptic and postsynaptic neurons.

Initially, the increased synaptic serotonin enhances the activation of various serotonin receptors. The activation of G-protein coupled receptors, such as those of the 5-HT1 family, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). wikipedia.org Conversely, activation of other receptor types can stimulate different G-proteins and signaling pathways.

Chronic administration of SSRIs leads to more profound adaptive changes. A key downstream effect is the modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). Sustained SSRI treatment commonly increases the expression of BDNF. This is significant because BDNF is critical for neuronal survival, synaptic plasticity, and the organization of neuronal networks. The signaling pathway often involves the activation of extracellular signal-regulated kinases (ERK), which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately promoting the transcription of genes involved in neurogenesis and synaptic function. Research in animal models has shown that SSRIs can reduce amyloid-beta levels through the activation of this ERK pathway. nih.gov

Advanced Methodologies in Omiloxetine Research

Analytical Methodologies for Omiloxetine Quantification and Characterization in Research Matrices

Development of Bioanalytical Methods for this compound and its Metabolites in Animal Tissues and Biofluids

The development and validation of sensitive and reliable bioanalytical methods are fundamental for characterizing the pharmacokinetic profile of a drug candidate like this compound. These methods allow for the precise quantification of the parent drug and its metabolites in complex biological matrices such as plasma, brain, and other tissues obtained from animal studies. The data generated from these assays are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which in turn informs dose selection and safety assessments for clinical trials.

The general process for developing and validating a bioanalytical method for this compound would involve several key stages:

Sample Preparation: The initial step involves extracting this compound and its metabolites from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to remove interfering substances from the plasma or tissue homogenate while maximizing the recovery of the analytes of interest. For instance, a simple protein precipitation with a solvent like acetonitrile (B52724) is often a starting point due to its speed and ease of use.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used to separate this compound and its metabolites from each other and from any remaining endogenous components in the sample extract. A C18 reversed-phase column is a common choice, with a mobile phase typically consisting of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile or methanol. The separation is optimized by adjusting the gradient, flow rate, and column temperature.

Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged molecules. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. In this mode, specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite, as well as for an internal standard used for quantification.

Method Validation: Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo rigorous validation to ensure its reliability. According to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the validation process assesses several key parameters. While specific data for this compound is not available, a typical validation would aim to meet the acceptance criteria outlined in the interactive table below.

Table 1: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity & Range | The concentration range over which the assay is accurate and precise. | A correlation coefficient (r²) of ≥0.99 is typically desired for the calibration curve. |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements of the same sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5; accuracy and precision criteria must be met. |

| Recovery | The efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤15%. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

Once validated, these bioanalytical methods can be applied to quantify this compound and its metabolites in samples from pharmacokinetic studies in various animal species, such as rats and mice. The resulting concentration-time data are then used to calculate critical pharmacokinetic parameters. For example, analysis of plasma samples reveals the systemic exposure, while analysis of brain tissue provides insight into the compound's ability to cross the blood-brain barrier, a critical attribute for a centrally acting agent.

Future Directions and Research Gaps for Omiloxetine

Identification of Novel Molecular Targets and Binding Sites for Omiloxetine

While this compound is characterized as a selective serotonin (B10506) reuptake inhibitor, its primary molecular target is the serotonin transporter (SERT). nih.govwikipedia.org The classical "one-drug-one-target" paradigm is increasingly being replaced by the understanding that many drugs interact with multiple targets. nih.gov The full binding profile of this compound remains largely unexplored, presenting a significant research gap.

Future research should focus on a comprehensive, unbiased screening of this compound against a wide array of receptors, enzymes, and transporters. Modern techniques can facilitate the identification of previously unknown molecular targets and binding sites:

Computational and In Silico Methods: Structure-based virtual screening and molecular docking simulations can predict interactions between this compound and various protein structures. frontiersin.org By modeling this compound against a library of human proteins, researchers can identify potential off-target binding sites, including allosteric sites or cryptic pockets that are not apparent in an unbound state. nih.gov

Experimental Proteomics: Advanced chemoproteomic strategies can identify drug-protein interactions directly in a cellular context. drug-dev.com Techniques like LiP-MS (Limited Proteolysis-Mass Spectrometry) can reveal how a compound interacts with targets across the entire proteome, providing insights into its binding sites and mechanism of action with high resolution. biognosys.com

Fragment-Based Screening: Experimental methods using nuclear magnetic resonance (NMR) or X-ray crystallography to screen small chemical fragments can identify "hot spots" on protein surfaces where a compound is likely to bind. nih.gov This can reveal unexpected binding interactions for this compound or its structural analogs.

Discovering novel targets would not only provide a more complete understanding of this compound's biological activity but could also open doors to entirely new therapeutic applications beyond its original intended use.

Exploration of this compound's Potential in Polypharmacology Research

The exploration of this compound's polypharmacological potential would involve:

Systematic Screening: Testing this compound's binding affinity and functional activity against a panel of CNS-related targets, including dopamine (B1211576) and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors (GPCRs).

Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular response or phenotype rather than activity at a single target. This approach can uncover unexpected effects resulting from the compound's interaction with multiple pathways simultaneously.

Network-Based Analysis: Employing computational methods that analyze drug-target interaction networks to predict new therapeutic pathways for existing drugs. mdpi.com Such analyses could suggest novel applications for this compound based on a predicted multi-target profile.

A thorough polypharmacological investigation could reposition this compound for conditions where modulating multiple targets offers a therapeutic advantage, a common strategy in modern drug discovery. nih.gov

Development and Application of Advanced In Vitro and In Vivo Models for Mechanistic Insights

The preclinical evaluation of this compound was conducted using models available before 2005. Significant advancements in experimental models now allow for a more sophisticated and accurate prediction of human pharmacokinetics and pharmacodynamics.

Advanced In Vitro Models: The use of human-derived induced pluripotent stem cells (iPSCs) to create neuronal cultures or brain organoids would enable the study of this compound's effects in a more biologically relevant system. These models can provide insights into neural network activity and genetic factors influencing drug response.

Machine Learning and IVIVE: Modern in vitro-in vivo extrapolation (IVIVE) can be enhanced with machine learning (ML) algorithms. nih.gov By integrating new in vitro data on this compound's metabolism and transport with existing datasets, ML-IVIVE models could generate more accurate predictions of its human pharmacokinetic profile than was previously possible. nih.gov

Humanized Animal Models: The development of animal models that express human versions of the serotonin transporter or other potential targets would offer a more accurate platform to study the compound's efficacy and mechanism of action.

Applying these advanced models could provide critical mechanistic insights that were previously unattainable, potentially reviving interest in this compound or its derivatives by revealing a more favorable profile.

Repurposing this compound as a Research Tool for Specific Biological Pathways

Discontinued (B1498344) drug candidates can often find new life as valuable research tools or chemical probes. Given its known selectivity for the serotonin transporter, this compound could be used to investigate the role of serotonergic pathways in various physiological and pathological processes.

As a research tool, this compound could be applied to:

Pathway Elucidation: In laboratory settings, this compound can be used to specifically block serotonin reuptake, allowing researchers to study the downstream consequences on signaling cascades, gene expression, and cellular behavior. This approach is fundamental to pathway-based drug discovery. nih.gov

Disease Model Research: The compound could be used in animal or cellular models of disease to probe the involvement of the serotonin system. For example, it could help determine if modulating serotonin transport alleviates symptoms in models of neurodegenerative diseases, pain, or metabolic disorders.

Comparative Pharmacology: this compound could serve as a reference compound in studies comparing the pharmacological profiles of different SSRIs, helping to dissect the specific contributions of SERT inhibition versus off-target effects.

By repurposing this compound as a chemical probe, the scientific community can leverage the initial investment in its synthesis and characterization to advance the fundamental understanding of biological pathways.

Strategic Approaches to Uncover Additional Research Value from Discontinued Preclinical Compounds like this compound

Millions of dollars are invested in compounds that, like this compound, are discontinued during preclinical or clinical development. These compounds represent a repository of chemical diversity and biological data that is often underutilized. Strategic approaches can systematically re-evaluate these assets to unlock their hidden value.

| Strategy | Description | Application to this compound |

| Computational Repurposing | Using AI and machine learning to screen large databases of discontinued compounds against new biological targets or disease signatures. frontiersin.org | Screen this compound's structure against databases of protein targets for cancer, inflammatory diseases, or neurodegenerative disorders. |

| Phenotypic Screening | Testing compounds in disease-relevant cellular or organismal models without a preconceived target, focusing on the desired therapeutic outcome. | Test this compound in iPSC-derived models of various neurological or psychiatric disorders to identify unexpected therapeutic effects. |

| Bioinformatics and Systems Biology | Integrating genomic, proteomic, and metabolomic data to identify novel drug-pathway relationships. nih.gov | Analyze how this compound perturbs cellular networks to identify pathways it modulates, suggesting new disease indications. |

| Chemical Analogue Development | Using the discontinued compound as a chemical scaffold to synthesize new derivatives with improved properties (e.g., higher potency, better selectivity, or novel targets). | Modify the this compound structure to enhance affinity for a newly identified secondary target or to improve its pharmacokinetic profile. |

Applying these strategies to compounds like this compound allows the pharmaceutical industry and academic researchers to build on past efforts, reduce the costs and timelines associated with de novo drug discovery, and potentially deliver new therapies for unmet medical needs. mdpi.comnih.gov

Q & A

Q. What experimental methodologies are recommended for determining Omiloxetine's mechanism of action in preclinical models?

To investigate this compound's mechanism, combine in vitro receptor binding assays (e.g., serotonin/norepinephrine transporters) with behavioral models (e.g., forced swim test for depression-like symptoms). Use dose-response curves to establish efficacy thresholds and validate findings via knockout or pharmacological inhibition studies . Include controls for off-target effects by comparing results with selective inhibitors (e.g., fluoxetine for serotonin reuptake). Reproducibility requires detailed documentation of animal housing conditions and assay protocols .

Q. How should researchers design pharmacokinetic studies to evaluate this compound's bioavailability in rodent models?

Use LC-MS/MS to quantify plasma and brain tissue concentrations at timed intervals post-administration. Employ crossover designs to minimize inter-subject variability. Include parameters like Cmax, Tmax, and AUC, and correlate these with behavioral outcomes. Ensure compliance with ethical guidelines for repeated blood/tissue sampling .

Q. What statistical approaches are appropriate for analyzing this compound's efficacy in heterogeneous preclinical cohorts?

Apply mixed-effects models to account for variability in age, sex, or genetic background. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons, and report effect sizes (Cohen’s d) alongside p-values. Pre-register analysis plans to avoid data dredging .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound's efficacy across different depression models?

Conduct meta-analyses of existing datasets to identify moderators (e.g., dosing regimen, model validity). Perform sensitivity analyses excluding outliers or underpowered studies. Validate hypotheses using ex vivo neurochemical assays (e.g., microdialysis for monoamine levels) .

Q. What strategies optimize this compound's experimental conditions for studying neuroplasticity in chronic stress paradigms?

Integrate longitudinal electrophysiological recordings (e.g., LTP in hippocampal slices) with immunohistochemistry (e.g., BDNF expression). Use factorial designs to test interactions between this compound and stress duration. Control for circadian effects by standardizing treatment timing .

Q. How can interdisciplinary approaches enhance this compound's translational relevance in comorbid depression and chronic pain?

Combine behavioral pain assays (e.g., von Frey filament tests) with transcriptomic profiling of dorsal root ganglia. Validate findings using human iPSC-derived neurons treated with this compound. Cross-reference clinical trial data to identify biomarkers predictive of dual efficacy .

Methodological Considerations for Data Management

Q. What protocols ensure reproducibility in synthesizing and characterizing novel this compound analogs?

Document reaction conditions (solvent, temperature, catalysts) and purification methods (HPLC, recrystallization). Characterize compounds via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and elemental analysis. For novel analogs, provide ≥95% purity evidence and spectral data in supplementary files .

Q. How should researchers address ethical and technical challenges in human tissue-based this compound studies?

Obtain IRB approval for tissue sourcing (e.g., postmortem brain banks). Use RNA-seq or proteomics to assess this compound’s impact on gene/protein networks. Normalize data to housekeeping genes and include batch-effect corrections .

Data Presentation and Publication Standards

Q. What criteria define rigorous reporting of this compound's adverse effects in preclinical studies?

Adopt ARRIVE guidelines for animal studies: report mortality, weight changes, and organ toxicity. Use histopathology scoring systems (e.g., semi-quantitative liver injury scales) and disclose conflicts of interest .

Q. How can researchers structure supplementary materials for this compound-related manuscripts?

Organize raw data (e.g., RNA-seq files) in public repositories (NCBI GEO). For methods, include step-by-step protocols and instrument calibration records. Reference supplementary figures/tables in the main text to support key claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.